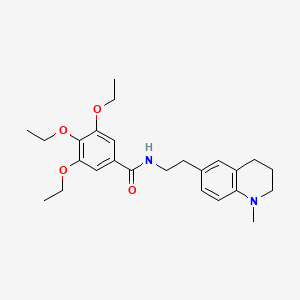

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

3,4,5-Triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic ring linked via an ethyl chain to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The triethoxy groups may enhance lipophilicity and metabolic stability, while the tetrahydroquinoline fragment could contribute to π-π stacking interactions or modulate pharmacokinetic profiles.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O4/c1-5-29-22-16-20(17-23(30-6-2)24(22)31-7-3)25(28)26-13-12-18-10-11-21-19(15-18)9-8-14-27(21)4/h10-11,15-17H,5-9,12-14H2,1-4H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZFUORYLKUBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is synthesized separately through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the benzamide core with the tetrahydroquinoline moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Products include 3,4,5-triethoxybenzoic acid or corresponding aldehydes.

Reduction: Products include the corresponding amine derivative.

Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The ethoxy groups and the tetrahydroquinoline moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Key Differences: Lacks the triethoxy substitution and tetrahydroquinoline moiety, which may reduce steric bulk and alter binding affinity compared to the target compound.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Benzamide with a 2,3-dichlorophenyl group and an ethoxymethoxy substituent.

- Application : Used as a herbicide, highlighting the agrochemical relevance of benzamide derivatives .

- Key Differences: Chlorinated aromatic rings and ethoxymethoxy groups suggest divergent physicochemical properties compared to the target compound’s triethoxy and tetrahydroquinoline motifs.

Compound 155 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide)

- Structure: Benzamide fused to a quinazolinone-purinyl hybrid structure.

- Synthesis : Multi-step process involving intermediates like compound 151, yielding a molecular ion at m/z 455 (M+H) .

- Key Differences: The purine-quinazolinone system introduces nucleobase-like interactions, absent in the target compound.

Physicochemical Properties

- Analysis: Higher yields (e.g., Rip-B at 80%) suggest efficient synthesis routes for simpler benzamides, whereas the target compound’s complex structure may require optimized protocols.

Spectroscopic Characterization

- Rip-B and Rip-D: Fully characterized via $^1$H and $^13$C-NMR (Tables 1 and 2 in ), with methoxy and hydroxy protons/resonances serving as diagnostic markers.

- Target Compound: Anticipated $^1$H-NMR signals would include triethoxy methylene protons (~3.5–4.5 ppm) and tetrahydroquinoline aromatic protons (~6.5–7.5 ppm), though specific data are unavailable.

Functional and Application Insights

- Agrochemical Potential: Etobenzanid’s herbicidal use implies that the target compound’s triethoxy groups could enhance soil persistence or foliar absorption.

- Medicinal Chemistry: Compound 155’s purine-quinazolinone hybrid underscores benzamides’ versatility in targeting enzymes (e.g., kinases), suggesting the tetrahydroquinoline moiety in the target compound might interact with neurological or anti-inflammatory targets.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure consisting of a benzamide core with triethoxy groups and a tetrahydroquinoline moiety. The molecular formula is C19H26N2O3, and it has a molecular weight of approximately 342.43 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.43 g/mol |

| Molecular Formula | C19H26N2O3 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit significant antitumor properties. For instance:

- Mechanisms of Action : It has been suggested that the compound may inhibit tubulin polymerization, which is critical for cell division. This mechanism is similar to other known antitumor agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- In Vitro Studies : In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines. The IC50 values for these assays indicate the concentration required to inhibit cell growth by 50%, providing a measure of potency.

Case Studies

- Study on Cell Lines : A study evaluated the effects of the compound on human cancer cell lines such as HeLa and A549. The results showed an IC50 of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, indicating moderate antiproliferative activity .

- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The observed effects were attributed to its ability to induce apoptosis and inhibit angiogenesis within tumors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide . Modifications in the functional groups or the core structure can enhance potency or selectivity towards specific cancer types.

Key Findings from SAR Studies

- Functional Group Importance : The triethoxy substituents are believed to play a significant role in enhancing solubility and bioavailability.

- Tetrahydroquinoline Influence : The presence of the tetrahydroquinoline moiety is associated with improved interaction with biological targets involved in tumor growth regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.